

Application Note: Development of Novel METI Insecticides Utilizing 4-(m-Tolyloxy)benzyl Amine

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Compound of Interest

Compound Name:	1-[4-(3-Methylphenoxy)phenyl]methanamine
CAS No.:	864263-07-0
Cat. No.:	B1357540

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Executive Summary & Strategic Rationale

This Application Note outlines the protocol for designing and synthesizing novel mitochondrial electron transport inhibitor (METI) insecticides derived from 4-(m-Tolyloxy)benzyl amine (CAS: 132737-93-6 for generic isomer class; specific meta-isomer analog).

While the para-isomer (4-(p-tolyloxy)benzyl amine) is the established scaffold for the commercial insecticide Tolfenpyrad, the meta-isomer offers a strategic avenue for novel IP generation and resistance breaking. The 3-methyl substitution on the terminal phenoxy ring alters the steric volume and lipophilic vector of the molecule, potentially overcoming metabolic resistance mechanisms (e.g., P450 oxidation) observed in standard pyrazole-carboxamides.

Key Applications

- Target Class: Complex I Mitochondrial Inhibitors (METI).

- Primary Pests: Lepidoptera (*Plutella xylostella*), Hemiptera (*Aphis craccivora*), and Thysanoptera.
- Chemical Space: Pyrazole-5-carboxamides and Benzoylureas.

Chemical Synthesis & Derivatization Protocol

The core objective is to couple the 4-(*m*-Tolyloxy)benzyl amine "head" with diverse heterocyclic "tails" to generate a library of amide-linked candidates.

Structural Logic

The scaffold consists of two distinct domains:

- Lipophilic Tail (The Scaffold): The [4-(3-methylphenoxy)phenyl] moiety. This mimics the hydrophobic domain required to penetrate the insect cuticle and dock into the ubiquinone binding site of Complex I.
- Reactive Head (The Amine): The -CH₂-NH₂ group serves as the nucleophile for linking to toxophores (e.g., pyrazoles, isoxazolines).

Synthesis Workflow (Amide Coupling)

Reaction Type: Nucleophilic Acyl Substitution via Acid Chloride or Carbodiimide Coupling.

Materials Required

- Substrate: 4-(*m*-Tolyloxy)benzyl amine (0.5 mmol)
- Coupling Partner: 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (or similar analogs).
- Reagents: EDC·HCl, HOBt, Triethylamine (Et₃N).
- Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Step-by-Step Protocol

- Activation: Dissolve the carboxylic acid (0.55 mmol) in anhydrous DCM (5 mL) under

atmosphere. Add EDC·HCl (0.6 mmol) and HOBt (0.6 mmol). Stir at
for 30 minutes.

- Coupling: Add 4-(m-Tolyloxy)benzyl amine (0.5 mmol) followed by Et3N (1.0 mmol) dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash organic layer with 1N HCl, saturated
, and brine.
- Purification: Dry over
, concentrate, and purify via silica gel column chromatography.

Synthesis Workflow Visualization



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Figure 1: General synthetic pathway for generating amide derivatives from the benzyl amine scaffold.

Biological Evaluation Protocols

Once the library is synthesized, candidates must be screened for insecticidal efficacy. The Leaf-Dip Bioassay is the industry standard for contact and stomach poison evaluation.

Target Organism: *Plutella xylostella* (Diamondback Moth)[1]

- Stage: 3rd instar larvae.[1]

- Rationale: High metabolic resistance rates make it an ideal stress-test for novel analogs.

Leaf-Dip Assay Protocol

- Preparation of Test Solutions:
 - Dissolve technical grade compound in acetone (to 10,000 ppm stock).
 - Dilute with water containing 0.1% Triton X-100 to prepare serial concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L).
- Leaf Treatment:
 - Cut fresh cabbage leaf discs (5 cm diameter).
 - Dip discs into the test solution for 10 seconds.
 - Air dry at room temperature for 1 hour on paper towels.
- Inoculation:
 - Place treated leaves into Petri dishes lined with moistened filter paper.
 - Introduce 10 larvae per dish (3 replicates per concentration).
- Incubation:
 - Maintain at

, 60–70% RH, 16:8 (L:D) photoperiod.
- Data Collection:
 - Assess mortality at 48 hours. Larvae are considered dead if they cannot move coordinately when prodded.

Data Analysis (LC50 Calculation)

Mortality data must be corrected using Abbott's Formula if control mortality is between 5–20%:

Calculate

(Lethal Concentration 50%) using Probit Analysis (log-concentration vs. probit-mortality regression).

Representative Data Structure:

Compound ID	R-Group (Amide)	Concentration (mg/L)	Mortality (%)	LC50 (95% CL)
Control	-	0	0	-
Ref (Tolfenpyrad)	4-Cl-pyrazole	50	100	2.5 (1.8–3.2)
Novel-01 (meta)	4-Cl-pyrazole	50	95	3.1 (2.2–4.0)
Novel-02 (meta)	4-F-pyrazole	50	60	35.4 (28–45)

Mode of Action (MoA) Validation

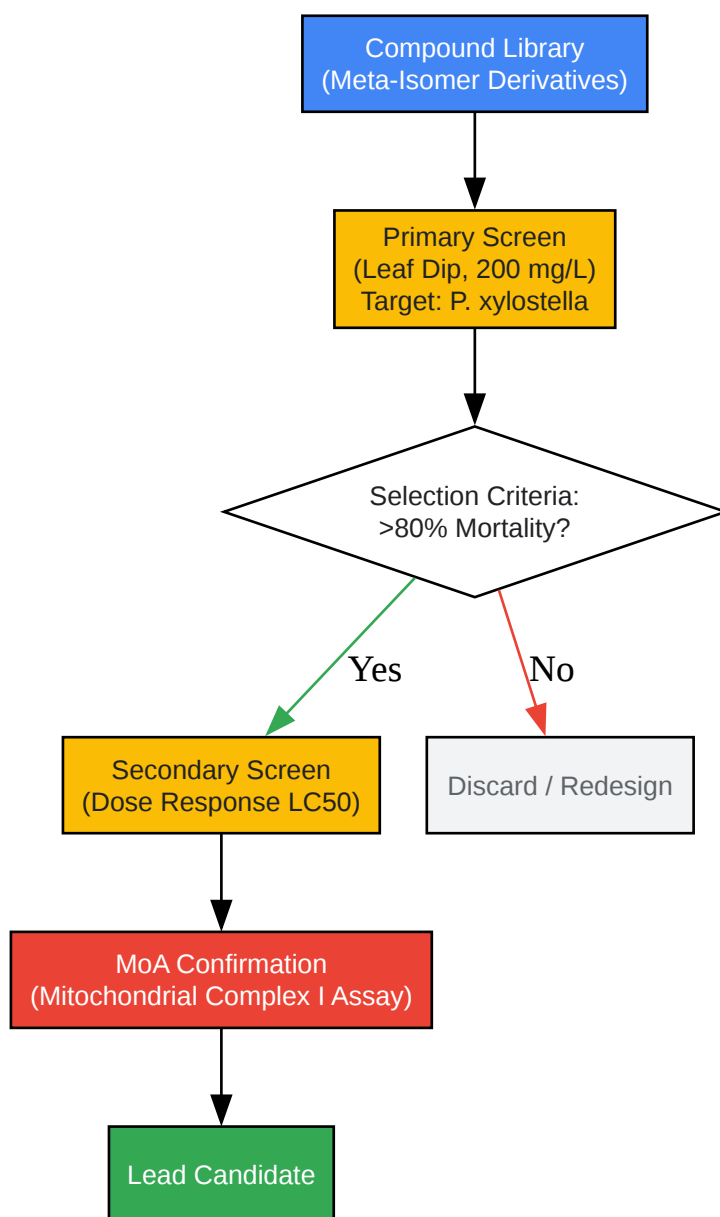
To confirm the novel compounds retain the METI mechanism (Complex I inhibition), an enzymatic assay is required.

Mitochondrial Complex I Inhibition Assay

- Source: Mitochondria isolated from *Musca domestica* (Housefly) flight muscles.
- Method: Spectrophotometric measurement of NADH oxidation.
- Reaction:
- Protocol:
 - Incubate mitochondrial fraction with test compound (10 nM – 10 M) for 5 mins.
 - Initiate reaction with NADH (100 M) and Decylubiquinone.

- Monitor absorbance decrease at 340 nm.
- Calculate
- . Potent METI insecticides typically show

Screening Cascade Diagram



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Figure 2: Biological screening cascade from library generation to lead identification.

Safety & Selectivity

The 4-(m-Tolyloxy)benzyl amine scaffold is lipophilic (

). While effective against pests, selectivity against non-targets (bees, aquatic life) is critical.

- Selectivity Ratio (SR):
- Optimization: If aquatic toxicity is high, introduce polar substituents (e.g., -OH, -CN) on the pyrazole ring to reduce LogP while maintaining binding affinity.

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